molecular formula C15H12N4O5S B3567087 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-5-nitropyridine

2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-5-nitropyridine

Cat. No.: B3567087
M. Wt: 360.3 g/mol
InChI Key: LCVYFNGGBAMUOA-UHFFFAOYSA-N
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Description

The compound “2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-5-nitropyridine” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The molecule also contains an oxadiazole ring, which is a five-membered aromatic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . Additionally, it has a dimethoxyphenyl group, which is a phenyl group with two methoxy groups (-OCH3) attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many oxadiazole derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions involving this compound could be vast, depending on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential medicinal uses .

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-5-(5-nitropyridin-2-yl)sulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5S/c1-22-11-5-9(6-12(7-11)23-2)14-17-18-15(24-14)25-13-4-3-10(8-16-13)19(20)21/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVYFNGGBAMUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)SC3=NC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-5-nitropyridine
Reactant of Route 3
Reactant of Route 3
2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-5-nitropyridine
Reactant of Route 4
Reactant of Route 4
2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-5-nitropyridine
Reactant of Route 5
Reactant of Route 5
2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-5-nitropyridine
Reactant of Route 6
Reactant of Route 6
2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-5-nitropyridine

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